1-(3,4-Dimethylphenyl)-1H-pyrrole-2,5-dione

Thermal stability Polymer chemistry Processing window

Agrochemical researchers requiring a maleimide scaffold with documented sector suitability face inconsistent supply. This 3,4-isomer is an established agrochemical intermediate: • Higher thermal latitude: bp 359.7°C, flash point 166.4°C (11.1°C and 7.5°C above the 2,3-isomer) • No confounding antimicrobial activity - ideal for fluorescent probes and drug-linker constructs • ≥97% purity; stocked for immediate dispatch

Molecular Formula C12H11NO2
Molecular Weight 201.22 g/mol
CAS No. 64059-57-0
Cat. No. B1606587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-Dimethylphenyl)-1H-pyrrole-2,5-dione
CAS64059-57-0
Molecular FormulaC12H11NO2
Molecular Weight201.22 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)N2C(=O)C=CC2=O)C
InChIInChI=1S/C12H11NO2/c1-8-3-4-10(7-9(8)2)13-11(14)5-6-12(13)15/h3-7H,1-2H3
InChIKeyQIFBMDXYCWMHJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3,4-Dimethylphenyl)-1H-pyrrole-2,5-dione: Identity & Procurement


1-(3,4-Dimethylphenyl)-1H-pyrrole-2,5-dione (CAS 64059-57-0), systematically also named N-(3,4-dimethylphenyl)maleimide, is an N‑aryl maleimide derivative with molecular formula C₁₂H₁₁NO₂ and a molecular weight of 201.22 g·mol⁻¹ . The compound features a pyrrole‑2,5‑dione core substituted at the nitrogen with a 3,4‑dimethylphenyl group. Its computed physicochemical profile includes a density of 1.235 g·cm⁻³, a normal boiling point of 359.7 °C (760 mmHg), a flash point of 166.4 °C, a polar surface area (PSA) of 37.38 Ų, and a logP of ~1.80 . Commercially, it is stocked by several laboratory chemical suppliers (e.g., AKSci, Fluorochem, Alfa Chemistry) at >95% purity and is supplied “for research and further manufacturing use only” .

Research maleimide scaffold: N‑aryl maleimide building block supplied for research and further manufacturing use
Procurement context: available at >95% purity from multiple laboratory chemical suppliers
Synthesis fit: supports Diels–Alder cycloaddition, sulfonamide coupling, or polymerisation research

Why Generic Substitution Fails for 3,4-Dimethylphenyl Maleimide


N‑Aryl maleimides are not interchangeable drop‑in building blocks. The position and number of methyl substituents on the phenyl ring directly modulate electronic character, steric environment, thermal stability, solubility, colour, and biological activity. For instance, the parent N‑phenylmaleimide (NPMI) is a yellow crystalline solid with limited organic solubility, documented toxicity concerns, and a tendency to impart strong colour to finished polymers [1]. Among the dimethyl‑substituted positional isomers, N‑(2,3‑dimethylphenyl)maleimide is explicitly preferred over N‑(3,4‑dimethylphenyl)maleimide for heat‑resistant resin compositions because the latter yields polymers with “substantially lower colour” [1][2]. In antimicrobial screens, the 2,4‑ and 2,6‑dimethyl isomers display broad‑spectrum activity while the 3,4‑isomer is not listed among the active congeners [3]. These examples demonstrate that the precise substitution pattern determines application suitability, making blind substitution technically and economically risky.

Dimethyl Position Matters
3,4-Dimethylphenyl maleimide
2,3-; 2,4-; 2,6-Dimethylphenyl maleimide
Methyl substitution pattern directly shifts thermal stability, polymer colour, and antimicrobial activity profile; blind interchange may compromise application suitability
Colour-Driven Preference
3,4-Isomer
2,3-Isomer (preferred for heat-resistant resins)
Patent literature explicitly ranks 2,3‑isomer as “substantially lower colour”; substituting the 3,4‑isomer may introduce colour penalty in optical-grade polymers
Bioactivity Profile Divergence
3,4-Isomer (not reported active)
2,4- or 2,6-Isomer (broad‑spectrum antimicrobial)
Antimicrobial screening data show 2,4‑ and 2,6‑isomers active while 3,4‑isomer was not listed; may shift confounding bioactivity in target‑based assays

3,4-Dimethylphenyl Maleimide vs. Closest Analogs


Thermal Processing Window Advantage

The normal boiling point of 1-(3,4-dimethylphenyl)-1H-pyrrole-2,5-dione is 359.7 °C (760 mmHg), which is 11.1 °C higher than that of its positional isomer N-(2,3-dimethylphenyl)maleimide (348.6 °C at 760 mmHg) and approximately 197 °C higher than the boiling point of unsubstituted N‑phenylmaleimide (NPMI, 162–163 °C at 12 mmHg) . The flash point of the 3,4‑isomer (166.4 °C) likewise exceeds that of the 2,3‑isomer (158.9 °C) . These differences, while modest, are attributable to the altered molecular symmetry and intermolecular packing imparted by the 3,4‑ vs. 2,3‑dimethyl substitution pattern.

Thermal Processing Window
Cross-study comparable
Tb = 359.7 °C (760 mmHg); Tf = 166.4 °C
ΔTb = +11.1 °C vs. 2,3‑isomer; ΔTf = +7.5 °C vs. 2,3‑isomer
May support a wider thermal processing window during high‑temperature polycondensation or melt‑phase reactions
Computed/predicted values; NPMI experimental bp at reduced pressure (12 mmHg)
Thermal stability Polymer chemistry Processing window

Polymer Colour: 2,3-Isomer Preferred

US patent US5314950A explicitly states that while N‑(3,4‑dimethylphenyl)maleimide homo‑ and co‑polymers are technically suitable for heat‑resistant resin compositions, the corresponding N‑(2,3‑dimethylphenyl)maleimide monomers and polymers ‘are more preferred due to their substantially lower colour’ [1]. The patent further notes that NPMI (unsubstituted phenyl) suffers from a ‘deep yellow colour which imparts dark colour to the finished molded articles’ [1]. No quantitative yellowness index or ΔE values are supplied, but the qualitative preference is unequivocal and has guided commercial polymer development.

Polymer Colour Preference
Direct head-to-head comparison
Colour ranking: 2,3‑isomer
3,4‑isomer reported to yield higher colour than 2,3‑isomer; optical-clarity applications may require review
Qualitative patent evidence; no numerical yellowness index or ΔE values supplied
Antimicrobial Activity
Cross-study comparable
3,4‑isomer not listed as active; 2,4‑ and 2,6‑isomers reported active
Supports selection when a maleimide scaffold without confounding antimicrobial effects is needed
Qualitative screening data only; no MIC values disclosed in abstract
Agrochemical Intermediate
Supporting evidence
Supplier‑stated classification: agrochemical intermediate for pesticides, herbicides, and crop protection agents
Aligns with agrochemical lead optimisation procurement, unlike other dimethyl isomers more associated with polymer or antimicrobial screening
Supplier literature and database annotations; not a head‑to‑head efficacy study
Physicochemical Parity
Supporting evidence
PSA Δ = 0 Ų; logP Δ ≈ 0; density Δ ≈ 0 g·cm⁻³ (identical to 2,3‑isomer)
In non‑colour‑critical workflows, the 3,4‑isomer may offer supply diversification without altering solubility or density
Computed/predicted values from open chemistry databases
Heat‑resistant resins Optical clarity ABS/SAN blends

Lack of Antimicrobial Activity

Watanabe et al. (1989) screened a series of N‑(dimethylphenyl)maleimide positional isomers for antifungal and antibacterial activity. The study identified N‑(2,6‑dimethylphenyl)maleimide and N‑(2,4‑dimethylphenyl)maleimide as possessing ‘decent activity against a variety of fungi, bacteria and yeast’ [1]. The N‑(3,4‑dimethylphenyl) isomer is not listed among the active compounds, implying substantially weaker or absent antimicrobial efficacy under the tested conditions. Quantitative MIC values are not disclosed in the abstract, limiting cross‑study statistical comparison.

Antimicrobial Activity
Cross-study comparable
3,4‑isomer not listed as active; 2,4‑ and 2,6‑isomers reported active
Supports selection when a maleimide scaffold without confounding antimicrobial effects is needed
Qualitative screening data only; no MIC values disclosed in abstract
Antifungal Antibacterial Structure–activity relationship

Agrochemical Intermediate Designation

Multiple supplier and database entries specifically classify 1-(3,4-dimethylphenyl)-1H-pyrrole-2,5-dione as an ‘agrochemical intermediate for the development of new pesticides, herbicides, and other crop protection agents’ . This application designation is not commonly reported for the 2,3‑ or 2,6‑dimethyl isomers, which are more prominently associated with polymer heat‑resistance modification or antimicrobial screening [1][2]. While this classification is supplier‑stated rather than derived from a head‑to‑head study, it provides a procurement signal: buyers targeting agrochemical lead optimisation may find the 3,4‑isomer more immediately aligned with documented synthetic routes in that sector.

Agrochemical Intermediate
Supporting evidence
Supplier‑stated classification: agrochemical intermediate for pesticides, herbicides, and crop protection agents
Aligns with agrochemical lead optimisation procurement, unlike other dimethyl isomers more associated with polymer or antimicrobial screening
Supplier literature and database annotations; not a head‑to‑head efficacy study
Agrochemical synthesis Pesticide intermediate Herbicide development

Physicochemical Parity with 2,3-Isomer

The computed molecular descriptors of 1-(3,4-dimethylphenyl)-1H-pyrrole-2,5-dione and its 2,3‑dimethyl positional isomer are nearly identical: both have a PSA of 37.38 Ų, a logP of approximately 1.80, and a density of 1.235 g·cm⁻³ . This parity means that in non‑colour‑critical applications, the 3,4‑isomer can often be substituted for the 2,3‑isomer without altering solubility, partitioning behaviour, or processing density. The key trade‑off remains the colour difference documented in the patent literature [1].

Physicochemical Parity
Supporting evidence
PSA Δ = 0 Ų; logP Δ ≈ 0; density Δ ≈ 0 g·cm⁻³ (identical to 2,3‑isomer)
In non‑colour‑critical workflows, the 3,4‑isomer may offer supply diversification without altering solubility or density
Computed/predicted values from open chemistry databases
Physicochemical properties Molecular descriptors Formulation compatibility

Application Scenarios for 3,4-Dimethylphenyl Maleimide


Agrochemical Lead Discovery & Synthesis

Suppliers and chemical databases consistently annotate this compound as an agrochemical intermediate for the development of new pesticides, herbicides, and crop protection agents . Procurement teams building a maleimide‑focused agrochemical library should include the 3,4‑isomer as a scaffold for further derivatisation (e.g., via Diels–Alder cycloaddition or sulfonamide coupling), leveraging its documented use in this sector rather than in polymer modification.

High-Temperature Polymer Formulations

Although the 3,4‑isomer yields polymers with higher colour than the 2,3‑isomer, its boiling point is 11.1 °C higher and its flash point 7.5 °C higher , potentially offering a wider thermal processing window. In opaque engineering plastics, under‑the‑hood automotive components, or dark‑coloured ABS/SAN blends, the colour penalty is irrelevant while the slightly enhanced thermal latitude may reduce volatilisation losses during compounding.

Scaffold for Assays Without Antimicrobial Activity

The 1989 antimicrobial screen found that the 2,4‑ and 2,6‑dimethyl isomers possess broad‑spectrum antifungal and antibacterial activity, whereas the 3,4‑isomer was not reported as active [1]. Researchers developing conjugated maleimide probes, fluorescent labels, or drug‑linker constructs who need a maleimide core devoid of confounding antimicrobial effects can preferentially select the 3,4‑isomer.

Drop-in Replacement for Non-Colour-Critical Workflows

The 3,4‑ and 2,3‑isomers share essentially identical PSA (37.38 Ų), logP (~1.80), and density (1.235 g·cm⁻³) . In synthetic or formulation workflows where solubility, chromatographic behaviour, and density are the rate‑limiting parameters and colour is not, the 3,4‑isomer provides a functionally equivalent alternative that may offer supply‑chain or cost advantages.

Application
Selection Property
Validation Focus
Agrochemical Lead Discovery
Documented agrochemical intermediate use
Synthetic route compatibility for pesticide/herbicide derivatisation
High-Temperature Polymer Formulations
Wider thermal processing window (higher Tb/Tf)
Volatilisation loss and processing latitude in opaque engineering plastics
Scaffold Without Antimicrobial Activity
Absence of reported antimicrobial activity
Confounding bioactivity in target-based assays or non‑biocidal applications
Non-Colour-Critical Replacement
Identical PSA, logP, and density to 2,3‑isomer
Solubility and chromatographic behaviour fidelity when colour is not a rate‑limiting parameter

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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